4-(((4-Benzhydrylpiperazin-1-yl)amino)methyl)phenol
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Overview
Description
4-(((4-Benzhydrylpiperazin-1-yl)amino)methyl)phenol is a complex organic compound with the molecular formula C24H27N3O It is characterized by the presence of a benzhydrylpiperazine moiety linked to a phenol group through an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Benzhydrylpiperazin-1-yl)amino)methyl)phenol typically involves the reaction of 4-(diphenylmethyl)piperazine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the aminomethyl linkage.
Step 1: Preparation of 4-(diphenylmethyl)piperazine by reacting diphenylmethyl chloride with piperazine.
Step 2: Reaction of 4-(diphenylmethyl)piperazine with formaldehyde and phenol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Benzhydrylpiperazin-1-yl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the benzhydrylpiperazine moiety.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced benzhydrylpiperazine derivatives.
Substitution: Formation of substituted aminomethylphenol derivatives.
Scientific Research Applications
4-(((4-Benzhydrylpiperazin-1-yl)amino)methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((4-Benzhydrylpiperazin-1-yl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylmethyl)piperazine: Shares the benzhydrylpiperazine moiety but lacks the aminomethylphenol group.
4-(Aminomethyl)phenol: Contains the aminomethylphenol group but lacks the benzhydrylpiperazine moiety.
Uniqueness
4-(((4-Benzhydrylpiperazin-1-yl)amino)methyl)phenol is unique due to the combination of the benzhydrylpiperazine and aminomethylphenol groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in the individual components.
Properties
Molecular Formula |
C24H27N3O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-[[(4-benzhydrylpiperazin-1-yl)amino]methyl]phenol |
InChI |
InChI=1S/C24H27N3O/c28-23-13-11-20(12-14-23)19-25-27-17-15-26(16-18-27)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24-25,28H,15-19H2 |
InChI Key |
GPRHFRNKCUHMPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=C(C=C4)O |
Origin of Product |
United States |
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